molecular formula C6H7N5O B3189272 (6-Amino-9H-purin-8-yl)methanol CAS No. 30466-95-6

(6-Amino-9H-purin-8-yl)methanol

Cat. No.: B3189272
CAS No.: 30466-95-6
M. Wt: 165.15 g/mol
InChI Key: ZPWCPESWVACHTD-UHFFFAOYSA-N
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Description

(6-Amino-9H-purin-8-yl)methanol is a purine derivative characterized by an amino group at position 6, a hydroxymethyl (-CH₂OH) group at position 8, and a hydrogen atom at position 8. This compound is structurally related to adenosine but lacks the ribose moiety. It is formed during the acid hydrolysis of (5’S)carbocyclic 2’-deoxyadenosine [(5’S)cdA], where cleavage of the C1’-N9 bond generates (5’S)-5-C-(6-amino-9H-purin-8-yl)-2-deoxypentafuranose (h-S-cdA) . The hydroxymethyl substituent at position 8 distinguishes it from other purine analogs and influences its physicochemical and biological properties.

Properties

CAS No.

30466-95-6

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

(6-amino-7H-purin-8-yl)methanol

InChI

InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-5)11-3(1-12)10-4/h2,12H,1H2,(H3,7,8,9,10,11)

InChI Key

ZPWCPESWVACHTD-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N=C(N2)CO)N

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)CO)N

Other CAS No.

30466-95-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-9H-purin-8-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 6-amino-9H-purine-8-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-9H-purin-8-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-amino-9H-purine-8-carbaldehyde or 6-amino-9H-purine-8-carboxylic acid .

Scientific Research Applications

(6-Amino-9H-purin-8-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of (6-Amino-9H-purin-8-yl)methanol, highlighting differences in substituents and properties:

Compound Name Substituent at Position 8 Molecular Weight (g/mol) Key Spectral Data (NMR/MS) Synthesis Method Key References
This compound -CH₂OH 181.17 Not explicitly reported Acid hydrolysis of (5’S)cdA
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purin-6-amine -CH₂(C₆H₃O₂) 269.9 (M+H)+ ¹H-NMR: δ 6.85 (s, 1H, ArH); MS: m/z 269.9 Microwave-assisted synthesis
8-(Allylsulfanyl)-9H-purin-6-amine -S-CH₂CH=CH₂ 193.23 ¹H-NMR: δ 5.20–5.30 (m, 2H, CH₂=CH); MS: m/z 193.23 Column chromatography
2-((6-Amino-9H-purin-8-yl)amino)ethanol -NH-CH₂CH₂OH 194.19 Not explicitly reported Commercial synthesis
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine -CH₂(C₆H₂(OCH₃)₃) 316.08 (M+H)+ ¹H-NMR: δ 3.85 (s, 9H, OCH₃); MS: m/z 316.08 Microwave-assisted synthesis
[(6-Amino-9H-purin-8-yl)sulfanyl]acetic acid -S-CH₂COOH 255.28 Not explicitly reported Commercial synthesis
Key Observations:
  • Polarity and Reactivity: The hydroxymethyl group in this compound enhances polarity compared to aryl-methyl (e.g., 8-benzodioxol-5-ylmethyl) or sulfur-containing analogs (e.g., 8-allylsulfanyl).
  • Spectral Signatures : Aryl-methyl derivatives (e.g., 8-(3,4,5-Trimethoxybenzyl)) show distinct ¹H-NMR peaks for aromatic protons (δ 6.5–7.5) and methoxy groups (δ ~3.85), whereas sulfur-containing analogs exhibit signals for allyl (δ 5.20–5.30) or thioether groups .
  • Synthetic Accessibility : The target compound is generated via acid hydrolysis , while analogs like 8-arylmethyl purines are synthesized via microwave-assisted alkylation, offering higher yields (e.g., 80% for 8-benzodioxol derivatives) .

Q & A

Q. What are the common synthetic routes for (6-Amino-9H-purin-8-yl)methanol, and how are reaction conditions optimized?

Synthesis typically involves functionalization of the purine core. Key steps include:

  • Amination and hydroxylation : Reacting halogenated purine precursors with ammonia and methanol derivatives under controlled pH (7–9) to introduce the amino and hydroxymethyl groups .
  • Protection/deprotection strategies : Use of acetyl or benzyl groups to protect reactive sites during synthesis, followed by acidic or enzymatic cleavage (e.g., HCl/dioxane in methanol for deprotection) .
  • Optimization : Reaction temperature (20–60°C), solvent polarity (methanol/ethyl acetate mixtures), and catalysts (Lewis acids) improve yield and purity. TLC (e.g., ethyl acetate:methanol = 19:1) monitors progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : TLC with ethyl acetate:methanol (19:1) to assess purity (Rf ~0.44–0.66) .
  • Spectroscopy : 1H-NMR in CDCl3 or DMSO-d6 detects characteristic peaks: δ 5.1–5.4 ppm (hydroxymethyl protons), δ 8.1–8.3 ppm (purine aromatic protons) .
  • Mass spectrometry : Exact mass analysis (e.g., m/z 336.11 for derivatives) confirms molecular formula .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Contradictions often arise from:

  • Solvent effects : CDCl3 vs. DMSO-d6 shifts proton signals (e.g., hydroxymethyl protons deshield in polar solvents) .
  • Tautomerism : Purine ring tautomers (e.g., 7H vs. 9H forms) alter peak splitting. Variable-temperature NMR (25–60°C) stabilizes dominant tautomers .
  • Impurity interference : Column chromatography (silica gel, methanol gradient) isolates pure fractions for unambiguous spectral assignments .

Q. What strategies enable selective functionalization of the hydroxymethyl group in this compound?

  • Thioether formation : React with thiols (e.g., propanoic acid derivatives) under basic conditions (K2CO3/DMF) to replace the hydroxyl group with sulfur .
  • Phosphonate conjugation : Use Mitsunobu reactions (DIAD, PPh3) with phosphonic acids to generate 5′-phosphonate derivatives for antiviral studies .
  • Mannich bases : Condensation with aldehydes and amines introduces secondary amines at the hydroxymethyl site, enhancing bioactivity .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : Decomposition above 150°C (DSC analysis). Store at –20°C in anhydrous methanol to prevent oxidation .
  • pH sensitivity : The hydroxymethyl group hydrolyzes in strong acids (pH < 2) or bases (pH > 10). Buffered solutions (pH 6–8) are optimal for biological assays .
  • Light exposure : UV-Vis spectra show degradation under UV light; amber vials are recommended for long-term storage .

Q. What computational methods predict the reactivity of this compound in drug design?

  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., C8 for nucleophilic attacks) .
  • Molecular docking : Simulate binding to adenosine receptors (e.g., A2A) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR models : Correlate logP (1.1–1.3) and polar surface area (~140 Ų) with membrane permeability for lead optimization .

Methodological Considerations

Q. How to design experiments to study biological interactions of this compound?

  • Enzyme inhibition assays : Test against purine nucleoside phosphorylase (PNP) using UV-spectrophotometry (λ = 340 nm for inorganic phosphate release) .
  • Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C and quantify accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

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